molecular formula C6H6N4OS B3344892 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol CAS No. 100047-41-4

4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol

Cat. No.: B3344892
CAS No.: 100047-41-4
M. Wt: 182.21 g/mol
InChI Key: KCPACWMYSQDQHA-UHFFFAOYSA-N
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Description

4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1. This reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the pyrazole ring.

Scientific Research Applications

4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylthio group and the hydroxyl group at specific positions on the pyrazolo[3,4-d]pyrimidine core differentiates it from other similar compounds and enhances its potential for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-methylsulfanyl-1,7-dihydropyrazolo[3,4-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-5-3-2-7-10-4(3)8-6(11)9-5/h2H,1H3,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPACWMYSQDQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)NC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670401
Record name 4-(Methylsulfanyl)-1,2-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-41-4
Record name 1,5-Dihydro-4-(methylthio)-6H-pyrazolo[3,4-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)-1,2-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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